Cas no 2228455-58-9 (1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol)

1-2-(4-Bromo-2-methoxyphenyl)ethylcyclopropan-1-ol is a brominated aromatic cyclopropanol derivative with potential applications in synthetic organic chemistry and pharmaceutical research. Its unique structure, featuring a cyclopropanol ring adjacent to a substituted phenyl group, makes it a valuable intermediate for the synthesis of complex molecules. The presence of both bromine and methoxy functional groups enhances its reactivity in cross-coupling reactions and further derivatization. This compound may also serve as a precursor for bioactive molecules due to its rigid cyclopropane scaffold, which can influence conformational stability in target compounds. High purity and well-defined stereochemistry ensure reproducibility in research applications.
1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol structure
2228455-58-9 structure
商品名:1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol
CAS番号:2228455-58-9
MF:C12H15BrO2
メガワット:271.150303125381
CID:6259317
PubChem ID:165661603

1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol
    • EN300-1908074
    • 1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
    • 2228455-58-9
    • インチ: 1S/C12H15BrO2/c1-15-11-8-10(13)3-2-9(11)4-5-12(14)6-7-12/h2-3,8,14H,4-7H2,1H3
    • InChIKey: MWLPQEIZTMIURF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)OC)CCC1(CC1)O

計算された属性

  • せいみつぶんしりょう: 270.02554g/mol
  • どういたいしつりょう: 270.02554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 29.5Ų

1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1908074-2.5g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
2.5g
$2100.0 2023-09-18
Enamine
EN300-1908074-10g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
10g
$4606.0 2023-09-18
Enamine
EN300-1908074-5g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
5g
$3105.0 2023-09-18
Enamine
EN300-1908074-1g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
1g
$1070.0 2023-09-18
Enamine
EN300-1908074-0.05g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
0.05g
$900.0 2023-09-18
Enamine
EN300-1908074-1.0g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
1g
$1070.0 2023-06-02
Enamine
EN300-1908074-0.25g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
0.25g
$985.0 2023-09-18
Enamine
EN300-1908074-0.5g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
0.5g
$1027.0 2023-09-18
Enamine
EN300-1908074-0.1g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
0.1g
$943.0 2023-09-18
Enamine
EN300-1908074-5.0g
1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol
2228455-58-9
5g
$3105.0 2023-06-02

1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol 関連文献

1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-olに関する追加情報

Chemical Profile of 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol (CAS No. 2228455-58-9)

1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol, identified by its CAS number 2228455-58-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic system, which is known to enhance biological activity through steric and electronic modulation. The presence of both bromine and methoxy substituents on the aromatic ring introduces additional layers of functional diversity, making it a promising candidate for further exploration in drug discovery.

The structural motif of 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol incorporates a cyclopropane ring, a three-membered cyclic structure that is highly strained and thus prone to undergo ring-opening reactions. This strain can be exploited to create reactive intermediates or to influence the conformational flexibility of the molecule, which is critical for binding to biological targets. The aromatic component, specifically the 4-bromo-2-methoxyphenyl group, is a well-known pharmacophore that has been extensively studied for its role in modulating receptor activity. The bromine atom, in particular, serves as a handle for further chemical modification via cross-coupling reactions, while the methoxy group can participate in hydrogen bonding interactions, enhancing binding affinity.

In recent years, there has been a surge in research focused on cyclopropane-containing compounds due to their unique pharmacological properties. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The cyclopropane ring's ability to adopt multiple conformations and its tendency to engage in π-stacking interactions with biological targets make it an attractive scaffold for drug design. Specifically, 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol has been investigated for its potential as an inhibitor of certain enzymes involved in cancer progression. Preliminary studies suggest that this compound can disrupt key signaling pathways by interfering with the activity of target enzymes.

The synthesis of 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies include the formation of the cyclopropane ring via metal-catalyzed cyclization reactions and the introduction of the aromatic substituents through palladium-catalyzed cross-coupling techniques. The presence of both bromine and methoxy groups necessitates protective group strategies to prevent unwanted side reactions during synthesis. Advanced spectroscopic methods such as NMR and mass spectrometry are essential for characterizing the compound's structure and confirming its purity.

From a medicinal chemistry perspective, 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol represents an intriguing example of how structural modifications can influence biological activity. The combination of the cyclopropane ring with the 4-bromo-2-methoxyphenyl moiety creates a molecule with high potential for interaction with biological targets. Computational studies have been employed to model the binding interactions of this compound with various enzymes and receptors, providing insights into its mechanism of action. These studies have highlighted the importance of optimizing steric and electronic properties to enhance binding affinity and selectivity.

Current research efforts are focused on evaluating the pharmacokinetic properties of 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol to assess its suitability for further development into a drug candidate. Pharmacokinetic studies aim to determine how the compound is absorbed, distributed, metabolized, and excreted by the body. These studies are crucial for understanding whether the compound will reach therapeutic levels in vivo and whether it will exhibit any toxicological effects. Preliminary data suggest that this compound exhibits favorable pharmacokinetic profiles, making it a promising lead for further investigation.

The role of computational chemistry in drug discovery has been instrumental in advancing the understanding of 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol's potential as a therapeutic agent. Molecular docking simulations have been used to predict how this compound interacts with target proteins at an atomic level. These simulations provide valuable insights into binding modes and can guide the design of analogs with improved potency and selectivity. Additionally, quantum mechanical calculations have been employed to understand the electronic structure of the molecule and its reactivity under different conditions.

The future direction of research on 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol includes exploring its efficacy in preclinical models relevant to human diseases. Preclinical studies involve testing the compound in cell-based assays and animal models to evaluate its therapeutic potential and safety profile. These studies are essential for providing evidence that supports further clinical development efforts. If successful in preclinical trials, this compound could progress to human clinical trials where it would be evaluated for its effectiveness in treating specific diseases.

In conclusion, 1 - 2 - ( 4 - bromo - 2 - methoxyphenyl ) ethylcyclopropan - 1 - ol ( CAS No . 2228455 - 58 - 9 ) is a structurally unique compound with significant potential in pharmaceutical applications . Its complex architecture , featuring both cyclopropane and aromatic moieties , makes it an attractive scaffold for drug discovery . Ongoing research efforts are focused on elucidating its mechanism of action , optimizing its pharmacokinetic properties , and evaluating its therapeutic potential . With continued investigation , this compound may emerge as a valuable tool in addressing unmet medical needs .

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